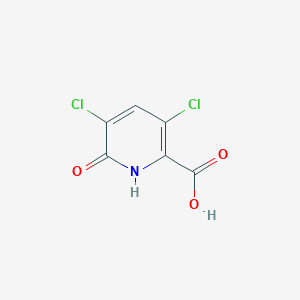

3,5-Dichloro-6-hydroxypicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 and a molecular weight of 208.0 g/mol It is a derivative of picolinic acid, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-hydroxypicolinic acid typically involves the chlorination of 6-hydroxypicolinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-6-hydroxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,5-dichloro-6-oxopicolinic acid, while substitution reactions can produce various derivatives with different functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

1. Agriculture

3,5-Dichloro-6-hydroxypicolinic acid has been identified as an inducer of plant disease resistance. It is used to enhance the production of pathogenesis-related proteins in plants, which increases their resistance to various pathogens, including viruses and fungi. For example, it has shown effectiveness against the tobacco mosaic virus and other pathogens by inducing systemic acquired resistance (SAR) mechanisms in plants .

2. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against multidrug-resistant Gram-positive pathogens. In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Clostridioides difficile. The structure-dependent activity indicates that modifications to the compound can enhance its efficacy against resistant strains .

3. Anticancer Properties

The compound has also been investigated for its anticancer properties. In cell culture studies, derivatives containing the 3,5-dichloro-2-hydroxyphenyl group exhibited potent activity against human lung cancer cells (A549). The findings suggest that these derivatives could serve as promising scaffolds for developing new anticancer therapies .

Table 1: Efficacy Against Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Enterococcus faecalis | Moderate | |

| Clostridioides difficile | High | |

| Candida auris | Moderate |

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Fluorobenzimidazole Derivative | A549 (Lung) | 0.15 | |

| Hydrazone with Thien-2-yl | A549 (Lung) | 0.24 | |

| Control (Clindamycin) | A549 (Lung) | 0.60 |

Case Studies

Case Study 1: Induction of Plant Resistance

- Objective : Evaluate the ability of this compound to induce PR-1a protein in plants.

- Results : The compound significantly increased PR-1a levels, enhancing resistance to viral infections in treated plants compared to controls.

Case Study 2: Antimicrobial Efficacy

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-6-hydroxypicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxypicolinic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

3,6-Dihydroxypicolinic acid: Contains an additional hydroxyl group, which can lead to different chemical and biological properties.

3,5-Dichloropicolinic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

3,5-Dichloro-6-hydroxypicolinic acid is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Activité Biologique

3,5-Dichloro-6-hydroxypicolinic acid (DCHPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of plant pathology and antimicrobial research. This article delves into the biological activity of DCHPA, summarizing key findings from various studies, including its effects on plant disease resistance and antimicrobial properties.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by two chlorine substituents at the 3 and 5 positions and a hydroxyl group at the 6 position. Its chemical structure contributes to its biological activity, particularly in inducing systemic acquired resistance (SAR) in plants and exhibiting antimicrobial properties.

Induction of Plant Disease Resistance

One of the notable biological activities of DCHPA is its role as an inducer of plant disease resistance. Research indicates that DCHPA can enhance the production of pathogenesis-related proteins, such as PR-1a, which are crucial for plant defense mechanisms.

Key Findings:

- PR-1a Induction : DCHPA has been shown to induce PR-1a protein production more effectively than many other salicylates, which are known for their role in SAR. In comparative studies, DCHPA demonstrated superior induction capabilities among various compounds tested .

- Mechanism of Action : The presence of halogen substituents (chlorine) appears to enhance the compound's ability to induce resistance, with studies suggesting that electron-withdrawing groups like chlorine increase SAR activity compared to other substituents .

Antimicrobial Activity

DCHPA also exhibits significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria and fungi. This aspect is critical given the rising concern over antimicrobial resistance.

Antimicrobial Efficacy:

- Target Pathogens : Studies have shown that DCHPA possesses antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris. The compound's structure-dependent activity highlights its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt microbial cell functions, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of DCHPA, providing insights into its efficacy and potential applications.

Propriétés

IUPAC Name |

3,5-dichloro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-2-1-3(8)5(10)9-4(2)6(11)12/h1H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHPBXXPNQHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.